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Methylene dimethacrylate - 4245-38-9

Methylene dimethacrylate

Catalog Number: EVT-14270863
CAS Number: 4245-38-9
Molecular Formula: C9H12O4
Molecular Weight: 184.19 g/mol
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Product Introduction

Overview

Methylene dimethacrylate is a compound that belongs to the class of methacrylate esters. It is primarily used in the production of polymers and as a cross-linking agent in various applications, particularly in the fields of dentistry, adhesives, and coatings. Methylene dimethacrylate is characterized by its ability to enhance the mechanical properties of materials when polymerized.

Source

Methylene dimethacrylate can be synthesized from the reaction of methylene glycol with methacrylic acid or its derivatives. The synthesis process typically involves transesterification reactions where different diols are reacted with methyl methacrylate to produce various dimethacrylates, including methylene dimethacrylate itself .

Classification

Methylene dimethacrylate is classified as a di(meth)acrylic acid ester. It is part of a broader category of compounds known as methacrylates, which are widely used in polymer chemistry due to their reactivity and ability to form cross-linked networks upon polymerization.

Synthesis Analysis

Methods

The synthesis of methylene dimethacrylate generally involves several methods, including:

  • Transesterification: This method involves the reaction of methyl methacrylate with various diols such as 1,3-butanediol or neopentyl glycol under specific conditions (temperature, pressure) and in the presence of catalysts like zirconium acetylacetonate .
  • Direct Esterification: This method can also be employed where methacrylic acid reacts directly with glycols.

Technical Details

During synthesis, the reaction conditions such as temperature and catalyst concentration significantly influence the yield and purity of the product. For instance, maintaining a reaction temperature around 80°C with appropriate stabilization (e.g., using hydroquinone) can lead to high yields (up to 99% purity) of methylene dimethacrylate .

Molecular Structure Analysis

Data

  • Molecular Weight: Approximately 198.22 g/mol
  • Melting Point: Typically around 0°C
  • Boiling Point: Approximately 210°C at atmospheric pressure
Chemical Reactions Analysis

Reactions

Methylene dimethacrylate undergoes various chemical reactions, primarily polymerization. It can participate in radical polymerization processes, leading to cross-linked networks that enhance material properties.

Technical Details

The polymerization process can be initiated using heat or chemical initiators (e.g., benzoyl peroxide). The resulting polymers exhibit improved mechanical strength and thermal stability compared to non-cross-linked counterparts.

Mechanism of Action

Process

The mechanism by which methylene dimethacrylate functions involves radical initiation followed by propagation and termination stages during polymerization. Initiators generate free radicals that react with the double bonds in the methacrylate groups, forming active sites that propagate the polymer chain.

Data

The degree of conversion during polymerization can be quantified using techniques such as Fourier Transform Infrared Spectroscopy (FTIR), which measures changes in functional groups over time . Typical conversion rates can range from 50% to over 90%, depending on reaction conditions.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Clear liquid
  • Density: Approximately 1.05 g/cm³
  • Viscosity: Viscous liquid at room temperature
  • Solubility: Soluble in organic solvents like ethanol and acetone but insoluble in water.

Chemical Properties

  • Reactivity: Highly reactive due to the presence of multiple double bonds.
  • Stability: Sensitive to light and heat; stabilization is often necessary during storage.
  • Toxicity: Potentially irritating to skin and eyes; proper handling precautions are required.
Applications

Methylene dimethacrylate finds extensive use across various scientific fields:

  • Dental Applications: Used in dental adhesives and restorative materials due to its strong bonding capabilities.
  • Adhesives and Sealants: Employed in formulating high-performance adhesives for industrial applications.
  • Coatings: Utilized in protective coatings that require durability and resistance to environmental factors.
  • Biomedical Applications: Investigated for use in drug delivery systems due to its biocompatibility when properly formulated.
Synthesis and Manufacturing Methodologies

Catalytic Transesterification Processes for Methacrylate Production

Methylene dimethacrylate (MDMA) is industrially synthesized via transesterification, where methyl methacrylate (MMA) reacts with diols (e.g., ethylene glycol) using acid/base catalysts. This nucleophilic substitution exchanges ester groups, producing MDMA and methanol as a by-product. The reaction mechanism proceeds through a tetrahedral intermediate: Catalyst nucleophiles (e.g., methoxide) attack MMA’s carbonyl carbon, forming an alkoxide intermediate that displanges methanol when reacting with diols [3] [6].

Critical Process Parameters:

  • Temperature: 80–130°C optimizes kinetics while minimizing thermal polymerization [6].
  • Molar Ratios: MMA:diol ratios of 3.5:1–6.5:1 drive equilibrium toward MDMA [6].
  • Azeotropic Distillation: Excess MMA forms low-boiling azeotropes with methanol, enabling continuous by-product removal and >90% yields [6].

Table 1: Transesterification Catalysts for MDMA Synthesis

Catalyst TypeExamplesYield (%)Reaction Time (h)
Homogeneous BaseNaOCH₃, K₂CO₃84–924–6
Metal SaltsPb(CH₃COO)₂, Zn(CH₃COO)₂75–856–8
CompositeKCN/CaO (10:1 mass ratio)>953–4

Composite catalysts (e.g., alkali metal salts + alkaline-earth oxides) enhance stability and reduce reaction times by synergizing nucleophilicity and Lewis acidity [6].

Green Chemistry Approaches in Monomer Synthesis

Sustainable MDMA production emphasizes atom economy and waste valorization. Traditional routes generate stoichiometric methanol waste, but modern strategies couple transesterification with carbon utilization cycles. For example, ethylene carbonate (derived from CO₂/epoxide cycloaddition) reacts with MMA to coproduce MDMA and dimethyl carbonate (DMC)—a green solvent [3]. This pathway achieves 100% atom utilization by eliminating methanol:$$\ce{MMA + Ethylene\ Carbonate -> MDMA + DMC}$$

Innovations include:

  • Waste-Derived Catalysts: Eggshell-derived CaO or steel slag replace synthetic catalysts, reducing heavy-metal leaching [7].
  • Inhibitor Systems: Composite radical scavengers (e.g., 2,6-dinitro-p-cresol + TEMPO) cut usage to 0.05–0.5 wt%, minimizing ancillary waste [6].
  • Biocatalysis: Lipases (e.g., Candida antarctica) enable room-temperature transesterification, though industrial scalability remains limited [7] [10].

Role of Homogeneous vs. Heterogeneous Catalysts in Yield Optimization

Catalyst selection critically influences MDMA purity and process efficiency.

Homogeneous Catalysts (e.g., NaOCH₃, H₂SO₄):

  • Advantages: High reactivity (>90% conversion), mild temperatures (60–80°C) [6].
  • Drawbacks:
  • Irrecoverable, generating acidic/alkaline wastewater.
  • Promote saponification with free fatty acids, reducing yields [7].

Heterogeneous Catalysts (e.g., MgO, TiO₂-SBA-15):

  • Advantages: Reusable (>5 cycles), fewer purification steps, and tolerance to feedstock impurities [3] [7].
  • Drawbacks: Diffusion limitations increase reaction times (8–12 hr) [9].

Hybrid Systems: Immobilized ionic liquids (e.g., [BMIM]⁺ on SiO₂) combine homogeneous kinetics with heterogeneous recoverability, achieving 88% yield at 100°C [9].

Table 2: Catalyst Performance in MDMA Synthesis

CatalystTypeMDMA Selectivity (%)Reusability (cycles)By-Product Formation
NaOCH₃Homogeneous920High soaps
CaO/ZrO₂Heterogeneous857<5% ethers
Lipase B (CALB)Biocatalyst783None
[BMIM]Br-SiO₂Hybrid9010Negligible

Industrial-Scale Production Challenges and Scalability

Scaling MDMA synthesis faces engineering and economic hurdles:

Reactor Design Limitations:

  • Mass Transfer: Viscosity surges during oligomerization impede mixing, causing hot spots in batch reactors. Continuous microreactors enhance heat transfer but require capital-intensive retrofitting [5] [10].
  • Purity Management: Distillative MDMA purification demands high vacuum (0.01–2 kPa) and temperatures >130°C, risking thermal degradation [6].

Economic Viability:

  • Catalyst Costs: Homogeneous catalysts constitute 15–20% of operating expenses due to neutralization and disposal [7].
  • Inhibitor Economics: Polymerization inhibitors (e.g., hydroquinone) add $5–10/kg to production costs [6].

Scalability Solutions:

  • Reactive Distillation: Integrating reaction and separation in one unit cuts energy use by 40% and boosts yields to 97% [6].
  • Digital Twins: AI-driven process modeling predicts fouling in distillation columns, reducing downtime [5] [10].

Table 3: Industrial Scalability Challenges and Mitigation

ChallengeImpactMitigation Strategy
Thermal polymerizationGel formation, reactor foulingTEMPO-based inhibitors + O₂ sparging
Catalyst separationYield loss, waste generationMagnetic CaO/Fe₃O₄ nanocomposites
Feedstock impuritiesSaponification, reduced yieldPre-esterification of FFA contaminants
Energy-intensive purification30% operating costFalling-film evaporators

Comprehensive Compound List

Properties

CAS Number

4245-38-9

Product Name

Methylene dimethacrylate

IUPAC Name

2-methylprop-2-enoyloxymethyl 2-methylprop-2-enoate

Molecular Formula

C9H12O4

Molecular Weight

184.19 g/mol

InChI

InChI=1S/C9H12O4/c1-6(2)8(10)12-5-13-9(11)7(3)4/h1,3,5H2,2,4H3

InChI Key

ZHESMCIWZWYNLC-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OCOC(=O)C(=C)C

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